molecular formula C14H16FN3O2 B11739669 2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid

2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid

Cat. No.: B11739669
M. Wt: 277.29 g/mol
InChI Key: ZTIYHZWTWNMZHT-UHFFFAOYSA-N
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Description

2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid is a complex organic compound that features a pyrazole ring substituted with a fluoroethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Coupling with Benzoic Acid: The final step involves coupling the pyrazole derivative with benzoic acid using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can be performed on the nitro groups if present in the structure.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the benzylic position can lead to the formation of carboxylic acids.

    Reduction: Reduction of nitro groups can yield amines.

    Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity.

    Biological Studies: It can serve as a probe in biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzoic acid
  • 2-[({[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid
  • 2-[({[1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid

Uniqueness

The presence of the fluoroethyl group in 2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid makes it unique compared to its analogs with different halogen substitutions. The fluoro group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

2-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C14H16FN3O2/c15-6-8-18-12(5-7-17-18)10-16-9-11-3-1-2-4-13(11)14(19)20/h1-5,7,16H,6,8-10H2,(H,19,20)

InChI Key

ZTIYHZWTWNMZHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=NN2CCF)C(=O)O

Origin of Product

United States

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